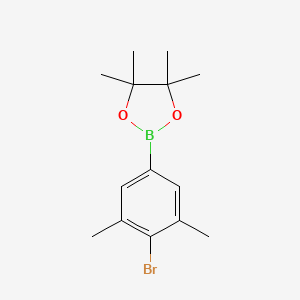

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Structural Classification and Nomenclature

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the dioxaborolane class of organoboron compounds, specifically categorized as a pinacol boronic ester. The systematic nomenclature reflects the compound's structural organization, where the aromatic component features a 4-bromo-3,5-dimethylphenyl substituent attached to a tetramethyl-substituted 1,3,2-dioxaborolane ring system. According to PubChem database records, this compound carries the Chemical Abstracts Service registry number 1073338-97-2 and is also recognized under the alternative name 4-Bromo-3,5-dimethylphenylboronic acid pinacol ester.

The structural framework consists of a six-membered dioxaborolane ring containing boron, two oxygen atoms, and three carbon atoms, with the boron center serving as the attachment point for the substituted aromatic ring. The pinacol framework derives its name from the pinacol diol structure, where two tertiary carbon atoms bearing methyl substituents are connected to oxygen atoms that coordinate to the central boron atom. This configuration creates a stable five-membered chelate ring that significantly enhances the compound's stability compared to other boronic ester variants.

The aromatic substitution pattern presents a symmetrical arrangement with methyl groups positioned at the 3 and 5 positions relative to the boron attachment point, while the bromine substituent occupies the 4 position. This substitution pattern creates a sterically hindered environment around the boron center while maintaining electronic properties that facilitate various chemical transformations. The molecular structure can be represented by the simplified molecular-input line-entry system notation: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Br)C, which captures the connectivity and stereochemical relationships within the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C14H20BBrO2 |

| Molecular Weight | 311.02 g/mol |

| Chemical Abstracts Service Number | 1073338-97-2 |

| PubChem Compound Identifier | 56973136 |

| International Union of Pure and Applied Chemistry Name | This compound |

Historical Development of Pinacol Boronic Esters

The development of pinacol boronic esters traces its origins to the pioneering work of Edward Frankland, who first reported the preparation and isolation of a boronic acid in 1860. Frankland's initial synthesis involved treating diethylzinc with triethylborate to produce triethylborane, which subsequently oxidized in air to form ethylboronic acid. This foundational discovery established the groundwork for understanding organoboron chemistry, though the significance of this achievement was not immediately recognized by the scientific community of that era.

The evolution from simple boronic acids to more sophisticated pinacol ester derivatives occurred through systematic investigation of protecting group strategies for boronic acid functionalities. The pinacol ester framework emerged as a particularly advantageous protecting group due to its ability to stabilize the boron center while maintaining synthetic accessibility. The name "pinacol" derives from the pinacol diol structure, which forms stable cyclic boronic esters through coordination of both hydroxyl groups to the boron center.

Herbert Brown's discovery of hydroboration in 1956 marked a pivotal moment in organoboron chemistry development, though initially met with skepticism from the chemical community. Brown's systematic exploration of organoborane chemistry established many fundamental principles that later enabled the development of sophisticated boronic ester reagents. The hydroboration reaction provided a practical route to organoboron compounds, setting the stage for subsequent advances in synthetic methodology.

The development of pinacol boronic esters gained significant momentum with the emergence of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction first reported in 1979. Akira Suzuki's initial work demonstrated the coupling of catechol alkenylboronic esters with bromoalkenes using palladium catalysis, followed by the demonstration that boronic acids could undergo similar transformations. The recognition of this achievement culminated in Suzuki sharing the 2010 Nobel Prize in Chemistry with Richard Heck and Ei-ichi Negishi for their contributions to noble metal catalysis in organic synthesis.

The specific development of this compound represents part of the broader expansion of pinacol boronic ester libraries that occurred following the recognition of their synthetic utility. The incorporation of halogen substituents, particularly bromine, in boronic ester structures provided access to bifunctional building blocks capable of participating in multiple coupling reactions. The symmetrical dimethyl substitution pattern reflects synthetic strategies aimed at modulating electronic properties while maintaining structural accessibility.

Position in Organoboron Chemistry

This compound occupies a distinctive position within the broader landscape of organoboron chemistry, serving as both a synthetic intermediate and a representative example of modern boronic ester design principles. Organoboron chemistry encompasses the study of chemical compounds that combine boron and carbon atoms, typically functioning as organic derivatives of borane. These compounds enable numerous chemical transformations through their characteristic nucleophilic boron substituents and their susceptibility to reorganization reactions.

The carbon-boron bond in this compound exhibits low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron, resulting in alkyl boron compounds that demonstrate general stability while remaining easily oxidized. The pinacol ester framework addresses the inherent electron deficiency of boron centers by providing stabilizing coordination through the dioxaborolane ring system. This coordination effectively moderates the electrophilic character of the boron center while maintaining the reactivity necessary for synthetic transformations.

Within the classification system of organoboron compounds, pinacol boronic esters represent a crucial subclass that bridges the gap between highly reactive boronic acids and more stable but less reactive alternatives. Pinacol esters have become the dominant boronic acid surrogate in organic synthesis due to their enhanced stability, improved handling characteristics, and compatibility with diverse reaction conditions. The widespread adoption of pinacol esters reflects their ability to overcome the handling and purification challenges associated with boronic acids while maintaining comparable reactivity profiles.

The specific substitution pattern present in this compound positions this compound as a versatile building block for constructing complex molecular frameworks. The bromine substituent provides a reactive site for additional functionalization through various coupling reactions, while the methyl groups modulate the electronic properties of the aromatic system. This combination enables sequential coupling strategies where the compound can participate in multiple bond-forming reactions to generate sophisticated target structures.

The compound's role in Suzuki-Miyaura coupling reactions exemplifies its importance in modern synthetic chemistry. These reactions represent the most widely practiced palladium-catalyzed cross-coupling processes due to their broad applicability, mild reaction conditions, and tolerance for diverse functional groups. The transmetalation step, which involves transfer of the organic fragment from boron to palladium, constitutes the key mechanistic feature that enables these transformations. Recent mechanistic investigations have demonstrated that pinacol boronic esters can undergo direct transmetalation without prior hydrolysis, with the rate of this process influenced by the specific structural features of the ester.

| Compound Class | Stability | Reactivity | Synthetic Utility |

|---|---|---|---|

| Boronic Acids | Moderate | High | High |

| Pinacol Esters | High | Moderate-High | Very High |

| Catechol Esters | Moderate | Moderate | Moderate |

| Trifluoroborate Salts | Very High | Moderate | High |

The commercial availability and synthetic accessibility of this compound reflect the maturation of organoboron chemistry as a field. Multiple chemical suppliers offer this compound in various quantities, indicating its established role in both academic research and industrial applications. The standardization of preparation methods and quality control procedures for such compounds demonstrates the evolution of organoboron chemistry from an exploratory field to an established area of synthetic methodology.

Propiedades

IUPAC Name |

2-(4-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEGJZWJQZPOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Table 1. Key Reaction Components and Conditions

| Step | Reactant(s) | Reagent(s) | Solvent | Catalyst | Base | Temperature (°C) | Time (h) | Atmosphere |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-bromo-5-iodo-1,3-dimethylbenzene (1.0 g) | Bis(pinacolato)diboron (1.0 g) | Dimethyl sulfoxide | [1,1'-Bis(diphenylphosphino)ferrocene]-PdCl₂ (0.26 g) | Potassium acetate (1.1 g) | 90 | 3 | Argon |

- A flask is charged with a stir bar, 2-bromo-5-iodo-1,3-dimethylbenzene, bis(pinacolato)diboron, and potassium acetate in dimethyl sulfoxide.

- The reaction vessel is purged with argon for 5 minutes to ensure an inert atmosphere.

- [1,1'-Bis(diphenylphosphino)ferrocene]-dichloropalladium(II) is added at room temperature.

- The mixture is stirred at 90°C for 3 hours.

- After cooling to room temperature, water is added, and the mixture is extracted with ethyl acetate.

- The combined organic extracts are dried over magnesium sulfate and concentrated.

- The residue is purified by reversed-phase high-performance liquid chromatography (HPLC) using an acetonitrile/water mixture to yield the target compound.

Table 2. Typical Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀BBrO₂ |

| Molecular Weight | 311.02 g/mol |

| Mass Spectrum (ESI+) | m/z = 311/313 (Br) [M+H]+ |

| HPLC Retention Time (tR) | 1.30 min (method 9) |

2.3. Reaction Notes and Observations

- The reaction proceeds efficiently at 90°C, and the use of an inert atmosphere (argon) is critical to prevent oxidation of sensitive intermediates and the palladium catalyst.

- Potassium acetate acts as a mild base, facilitating the transmetalation step in the catalytic cycle.

- The use of dimethyl sulfoxide as a solvent enhances the solubility of both organic and inorganic reagents, improving reaction rates and yields.

- Purification by reversed-phase HPLC ensures removal of palladium residues and byproducts, yielding a compound suitable for further synthetic applications.

Alternative Methods and Related Compounds

While the above method is the most documented for this specific compound, similar borylation protocols can be adapted for related aryl bromides, often using alternative palladium catalysts or bases. However, for the 4-bromo-3,5-dimethylphenyl system, the combination of bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]-dichloropalladium(II) in dimethyl sulfoxide remains the most authoritative and reproducible approach.

The described procedure is supported by multiple reputable chemical databases and aligns with standard practices in organoboron chemistry.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH), or Cesium carbonate (Cs2CO3)

Solvent: Toluene, THF, or ethanol

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Aplicaciones Científicas De Investigación

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Electronic and Steric Effects

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrO₂)

- Key Difference : Lacks methyl groups at the 3- and 5-positions.

- The absence of electron-donating methyl groups may slightly enhance the boron center's electrophilicity .

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₈BBrO₃)

- Key Difference : Methoxy group at position 5 instead of methyl.

- Impact : The methoxy group’s strong electron-donating nature increases the aryl ring’s electron density, which may slow oxidative addition in cross-couplings compared to the target compound’s methyl groups .

2-(4-Methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₅H₂₃BO₃)

Reactivity in Cross-Coupling Reactions

Steric and Solubility Considerations

- Bulky Aryl Groups : Compounds like 2-(9-anthryl)pinacol boronate () exhibit high steric hindrance, limiting their utility in reactions requiring precise spatial alignment. The target compound’s 3,5-dimethyl groups provide moderate steric shielding without compromising solubility .

- Bromomethyl Derivatives : 2-(4-(Bromomethyl)phenyl) analogues (–7) introduce a reactive bromomethyl group, enabling further functionalization (e.g., nucleophilic substitution) but increasing instability under basic conditions .

Actividad Biológica

2-(4-Bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure allows for various biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H20BBrO2

- Molecular Weight : 311.03 g/mol

- CAS Number : 1073338-97-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-cancer properties and potential neuroprotective effects.

Anti-Cancer Activity

Studies have shown that boron-containing compounds can demonstrate significant anti-cancer properties. For instance:

- Mechanism of Action : The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. These compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

- Case Studies :

- A study reported that similar dioxaborolanes showed efficacy against breast cancer cell lines by inhibiting tumor growth through apoptosis induction and cell cycle arrest at the G0/G1 phase .

- Another investigation highlighted the effectiveness of boron compounds in leukemia models, where they exhibited cytotoxic effects against leukemia cell lines .

Neuroprotective Effects

Recent research also points to neuroprotective properties associated with dioxaborolanes:

- Mechanism : The neuroprotective effects are believed to stem from their ability to modulate oxidative stress and inflammatory responses in neuronal cells.

- Case Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis in breast cancer cells | |

| Anti-Cancer | Cytotoxic effects in leukemia models | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Research Findings

The following key findings summarize the biological activity of this compound:

- Cell Viability Assays : Various assays (e.g., MTT assay) have been employed to assess the viability of cancer cell lines treated with the compound. Results indicated a dose-dependent decrease in cell viability.

- Apoptotic Pathways : Flow cytometry analysis revealed increased annexin V staining in treated cells indicating enhanced apoptosis.

- Oxidative Stress Markers : Treatment with dioxaborolanes resulted in a significant reduction of reactive oxygen species (ROS) levels in neuronal cultures.

Q & A

Basic Research Question

Q: What synthetic routes are commonly employed for the preparation of 2-(4-bromo-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane? A: The compound is typically synthesized via Miyaura borylation , where bis(pinacolato)diboron (B₂pin₂) reacts with aryl halides under palladium catalysis. For example, a brominated precursor like 4-bromo-3,5-dimethylbromobenzene undergoes coupling with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in anhydrous DMSO at 80–100°C for 12–24 hours . Key purification steps include column chromatography (silica gel, hexane/EtOAc) and recrystallization. Confirmation of purity (≥95%) is critical, as noted in commercial synthesis protocols .

Basic Research Question

Q: Which analytical techniques are essential for characterizing the structure and purity of this boronic ester? A:

- Multinuclear NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₉BBrO₂).

- Melting point analysis ensures consistency with literature values (e.g., ≥95% purity criteria) .

Advanced Research Question

Q: How does steric hindrance from the 3,5-dimethyl and bromo substituents influence Suzuki-Miyaura cross-coupling efficiency? A: The 3,5-dimethyl groups create steric bulk, slowing transmetalation steps in palladium catalysis. This necessitates optimized conditions:

- Catalyst selection : Bulky ligands like SPhos or RuPhos enhance turnover .

- Base effects : Cs₂CO₃ improves solubility of arylboronate intermediates in THF/H₂O mixtures.

- Temperature : Reactions often require prolonged heating (e.g., 24–48 hours at 90°C) to overcome kinetic barriers. Contradictory yield reports (40–85%) may arise from improper ligand-to-palladium ratios or residual moisture .

Advanced Research Question

Q: How can researchers address contradictions in catalytic efficiency when using this compound in photoredox reactions? A: Discrepancies in Ir-catalyzed photoredox reactions (e.g., C–C bond formation) often stem from:

- Solvent polarity : Low-polarity solvents (toluene) favor radical intermediates, while DMF may quench excited-state catalysts .

- Light source intensity : Inconsistent LED wavelengths (450–470 nm) affect reaction quantum yields.

- Substrate scope limitations : Electron-deficient aryl partners may require additives like LiCl to stabilize boronate radicals .

Basic Research Question

Q: What safety precautions are critical when handling this compound in laboratory settings? A:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of boronate dust.

- Waste disposal : Collect organic residues in halogenated waste containers due to bromine content .

Advanced Research Question

Q: What strategies mitigate boron-to-aryl group protodeboronation during storage or reaction? A: Protodeboronation is minimized by:

- Storage conditions : Argon-filled containers at –20°C prevent hydrolysis .

- Reaction pH : Maintaining neutral to slightly basic conditions (pH 7–9) stabilizes the boronate ester.

- Additives : Using pinacol or ethylene glycol derivatives as stabilizing ligands during catalysis .

Basic Research Question

Q: How is this compound utilized in synthesizing α-aminoboronic acids for protease inhibition studies? A: The boronic ester serves as a precursor in Petasis reactions with amines and carbonyl compounds. For example, coupling with glycine methyl ester under anhydrous conditions yields α-aminoboronic acids, which are potent inhibitors of serine proteases like thrombin. Reaction monitoring via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures completion .

Advanced Research Question

Q: Why do crystallographic studies of derivatives reveal variability in borolane ring geometry? A: X-ray diffraction of analogs (e.g., naphtho-diazaborinine derivatives) shows ring puckering influenced by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.